CID 78066724

Description

Based on , CID compounds are often analyzed using gas chromatography-mass spectrometry (GC-MS) and vacuum distillation to isolate fractions and characterize their chemical profiles. The mass spectrum of CID 78066724 (if analogous to the methods in ) would reveal molecular weight, fragmentation patterns, and functional groups, critical for structural elucidation.

Properties

InChI |

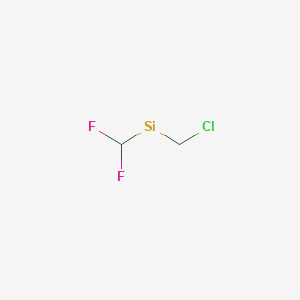

InChI=1S/C2H3ClF2Si/c3-1-6-2(4)5/h2H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLRNHDJPHUGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si]C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90825209 | |

| Record name | (Chloromethyl)(difluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90825209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-82-0 | |

| Record name | (Chloromethyl)(difluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90825209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066724 involves specific reaction conditions and reagents. The synthetic routes typically include:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction parameters.

Quality control: To monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

CID 78066724 undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction to simpler forms using reducing agents.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

The reactions typically involve:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: To enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

CID 78066724 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 78066724 exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways to achieve the desired effect.

Interactions: Forming complexes with other molecules to enhance or inhibit biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For example:

- Oscillatoxin D (CID: 101283546) : A brominated polyketide with cytotoxic properties.

- 30-Methyl-oscillatoxin D (CID: 185389) : A methylated derivative with enhanced metabolic stability.

- Oscillatoxin E (CID: 156582093) and Oscillatoxin F (CID: 156582092) : Structural variants differing in hydroxylation and ring systems .

Table 1: Comparative Analysis of Oscillatoxin Derivatives

*Note: Data for this compound is inferred from methodologies in and .

Key Research Findings

Structural Differentiation : Oscillatoxin derivatives are distinguished by substituents (e.g., bromine, methyl groups) that influence bioactivity and stability. For instance, methylated variants (e.g., CID 185389) show improved pharmacokinetic profiles compared to hydroxylated analogues ( ).

Analytical Challenges: Similar compounds like this compound require advanced techniques such as LC-ESI-MS with in-source collision-induced dissociation (CID) to resolve isomeric structures, as demonstrated in for ginsenosides.

Synthetic Complexity : Brominated polyketides (e.g., CID 101283546) often require multistep synthesis with hazardous reagents like sulfuryl chloride, as outlined in .

Q & A

Q. What protocols ensure ethical data sharing for collaborative studies on this compound?

- Use FAIR principles: Store raw data in repositories (e.g., Zenodo) with unique DOIs. Share synthetic procedures via platforms like ChemRxiv. Draft material transfer agreements (MTAs) to govern intellectual property .

Peer Review and Publication

Q. How to structure a discussion section comparing this compound’s efficacy with existing compounds?

- Use a three-part framework: (1) Summarize key findings, (2) Contrast results with literature (e.g., "Unlike Compound Y, this compound exhibits pH-independent stability"), (3) Propose mechanistic hypotheses for further validation .

Q. What are common pitfalls in drafting a methodology section for this compound studies?

- Avoid vague descriptions (e.g., "standard conditions"). Specify instrument models (e.g., "Agilent 1260 Infinity II HPLC"), reagent grades (e.g., "ACS-certified solvents"), and software versions (e.g., "GraphPad Prism 10.0") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.